7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including diuretic, antihypertensive, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxide derivatives, which include the compound 7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are known to be ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .
Mode of Action
The compound acts as an opener for ATP-sensitive potassium channels . By opening these channels, the compound allows potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential . This can lead to a decrease in the activity of the cell, which can have various effects depending on the type of cell .
Biochemical Pathways
The opening of ATP-sensitive potassium channels by the compound can affect various biochemical pathways. For instance, in insulin-secreting cells of the pancreas, the opening of these channels inhibits the release of insulin . This can affect the regulation of blood glucose levels .
Result of Action
The result of the compound’s action can vary depending on the type of cell it affects. For example, in insulin-secreting cells, the compound’s action can lead to a decrease in insulin release . This can result in an increase in blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-fluorobenzyl chloride with 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its diuretic and antihypertensive effects.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with enhanced potency compared to chlorothiazide.
Azelastine: An antihistamine with a related chemical structure.
Uniqueness
7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the 2-fluorobenzylthio group, which may confer distinct pharmacological properties and enhance its efficacy in certain applications .
Properties
IUPAC Name |
7-chloro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYYXSJVAOVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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